![molecular formula C12H20ClNO B3085882 [(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158366-13-2](/img/structure/B3085882.png)
[(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
“(2-Ethoxyphenyl)methylamine hydrochloride” is a chemical compound with the empirical formula C11H18ClNO . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)methylamine hydrochloride” can be represented by the SMILES stringNC(C)(C)C(C=C1)=CC=C1OCC.[H]Cl
. The InChI key for this compound is VNGIGROHYNDLSD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“(2-Ethoxyphenyl)methylamine hydrochloride” has a molecular weight of 215.72 . It is a solid in form .Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Research
Research on human urinary carcinogen metabolites provides critical insights into tobacco and cancer, highlighting the importance of carcinogens and their metabolites quantified in smokers' urine. This area of research is fundamental for understanding the exposure and effects of carcinogens related to tobacco use, offering pathways for developing strategies for cancer prevention (Hecht, 2002).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, as reviewed by Vanbésien et al., illustrates the transformation of alkyl chains in vegetable oils into bio-based HAM-products. This process is significant for creating sustainable and bio-based monomers for polymer chemistry, showcasing an application in green chemistry and sustainability (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Amyloid Imaging for Alzheimer's Disease
Amyloid imaging represents a breakthrough in Alzheimer's disease research, offering a method to measure amyloid deposits in the brain. This application is crucial for early detection and the evaluation of new therapies for Alzheimer's disease, demonstrating the intersection of chemical compounds and medical diagnostics (Nordberg, 2007).
Chemical Warfare Agent Degradation
The study on the fate and toxicity of chemical warfare agent degradation products sheds light on environmental and occupational health implications. Understanding the degradation products of such agents is essential for assessing exposure risks and developing decontamination strategies, which is a critical area of research for public health and safety (Munro et al., 1999).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQKYNOBIZHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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